N-cyclopropylbenzenecarbonimidoyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-cyclopropylbenzenecarboximidoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN/c11-10(12-9-6-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCGNGCWMJFDKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N=C(C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Cyclopropylbenzenecarbonimidoyl Chloride
Evolution of Imidoyl Chloride Synthesis
The synthesis of imidoyl chlorides has been a subject of chemical research since the 19th century, leading to the development of various preparative methods. These reactive intermediates are typically synthesized from amides, aldimines, or nitriles through halogenation. thieme-connect.deresearchgate.net
The traditional and most common method for synthesizing imidoyl chlorides involves the reaction of a monosubstituted amide with a strong chlorinating agent. wikipedia.org This approach activates the amide group, converting the C=O bond into a C=N bond with a chlorine atom attached to the carbon.
Historically, phosphorus pentachloride (PCl₅) has been a widely used reagent for this transformation. The reaction proceeds by treating an N-substituted amide, in this case, N-cyclopropylbenzamide, with PCl₅. This method is effective for a range of aliphatic, aromatic, and heterocyclic amides. thieme-connect.de For example, the treatment of N-phenylbenzamide with phosphorus pentachloride yields N-phenylbenzenecarboximidoyl chloride in high yield. thieme-connect.de However, this method can have limitations, such as the formation of side products like phosphorus oxychloride and the potential for undesired α-chlorination if an excess of PCl₅ is used. thieme-connect.deresearchgate.net
Another classical reagent is thionyl chloride (SOCl₂), which also effectively converts N-substituted amides into imidoyl chlorides. wikipedia.org The reaction of a carboxylic acid with thionyl chloride is a well-established method for forming acyl chlorides, and a similar principle applies to amides. chemtube3d.commasterorganicchemistry.com The key advantage of using SOCl₂ is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product isolation. chemtube3d.com
Phosgene (B1210022) (COCl₂) and its safer liquid analogues, diphosgene and triphosgene, are also suitable for transforming N-substituted amides into imidoyl chlorides. wikipedia.orgthieme-connect.de The general reaction involves the amide reacting with phosgene to produce the imidoyl chloride along with HCl and carbon dioxide as byproducts. wikipedia.org
These classical methods, while effective, often require harsh conditions and stoichiometric amounts of aggressive reagents, which has prompted the development of milder and more selective protocols.
To overcome the limitations of classical methods, researchers have developed modified chlorination protocols that offer milder reaction conditions and greater functional group tolerance. One notable example is the use of oxalyl chloride ((COCl)₂). A mild and practical one-pot method for generating imidoyl chlorides involves the reaction of secondary amides with a stoichiometric amount of oxalyl chloride in the presence of a base like 2,6-lutidine at low temperatures. nih.gov This method allows for the in situ formation of the imidoyl chloride, which can then be used directly in subsequent reactions. nih.gov
The Vilsmeier-Haack reaction, traditionally used for formylating aromatic compounds, employs a Vilsmeier reagent, which is a chloroiminium ion. wikipedia.orgwikipedia.org This reagent is essentially a derivative of an imidoyl chloride and can be generated from a tertiary amide (like DMF) and phosphorus oxychloride (POCl₃) or oxalyl chloride. wikipedia.orgtcichemicals.com This principle can be adapted for the synthesis of other imidoyl chlorides under specific conditions. Recent developments have even focused on more environmentally benign preparation methods for Vilsmeier-type reagents using alternatives like phthaloyl dichloride, which avoids the use of more toxic chlorinating agents. scirp.orgresearchgate.net
Another approach involves the use of phosphorus trichloride (B1173362) (PCl₃) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), which allows for the synthesis of imidoyl chlorides under heated conditions with good to excellent yields. bohrium.com
These modified protocols represent a significant advancement in the synthesis of imidoyl chlorides, providing chemists with more versatile and less hazardous tools for accessing these valuable intermediates.
Precursors and Reaction Conditions for N-Cyclopropylbenzenecarbonimidoyl Chloride Synthesis
The primary and most direct route to this compound begins with the corresponding amide precursor, N-cyclopropylbenzamide.
The synthesis of the precursor, N-cyclopropylbenzamide, can be achieved through standard amidation reactions, such as the reaction of benzoyl chloride with cyclopropylamine. The subsequent chlorination of N-cyclopropylbenzamide is the key step to forming the target imidoyl chloride. The choice of chlorinating agent and reaction conditions significantly impacts the yield and purity of the product.
Below is a comparative table of common chlorinating agents used for the conversion of N-substituted amides to imidoyl chlorides, with typical conditions that would be applicable to the synthesis of this compound.
| Chlorinating Agent | Typical Solvent | Typical Temperature (°C) | Key Byproducts | Typical Yield Range (%) |
| Phosphorus Pentachloride (PCl₅) | Toluene, Xylene | 80 - 140 | POCl₃, HCl | 70 - 90 |
| Thionyl Chloride (SOCl₂) | Neat or CH₂Cl₂ | Reflux (40 - 80) | SO₂, HCl | 75 - 95 |
| Oxalyl Chloride ((COCl)₂) | Dichloromethane (B109758) (CH₂Cl₂) | 0 to Room Temp | CO, CO₂, HCl | 80 - 98 |
| Phosgene (COCl₂) | Toluene, Chloroform | 0 to Room Temp | CO₂, HCl | 70 - 90 |
This is an interactive data table based on general literature for imidoyl chloride synthesis.
The reaction mechanism for these chlorinating agents generally involves the initial activation of the amide oxygen. For instance, with PCl₅, the amide oxygen attacks the phosphorus atom, leading to a series of intermediates that ultimately eliminate phosphorus oxychloride and a proton to form the imidoyl chloride. researchgate.net With thionyl chloride, the amide attacks the sulfur atom, forming a chlorosulfite intermediate which then decomposes to the final product. masterorganicchemistry.com
While the chlorination of N-cyclopropylbenzamide is the most direct route, alternative synthetic strategies can be envisioned, particularly those that construct the imidoyl chloride functionality from precursors already containing the cyclopropyl (B3062369) group.
One such alternative could involve the Pinner reaction. This method traditionally involves the reaction of a nitrile with an alcohol in the presence of an acid to form an imino ether, which can then be converted to other derivatives. A modification of this principle could involve reacting benzonitrile (B105546) with a cyclopropyl-containing species or reacting cyclopropyl cyanide with a benzene (B151609) derivative under specific conditions to generate an intermediate that can be chlorinated. For example, amidines can be prepared from nitriles and amines, and these could potentially be converted to imidoyl chlorides. mdpi.com
Another potential route could start from cyclopropyl-containing imines. The direct halogenation of aldimines has been reported as a method for synthesizing imidoyl chlorides. researchgate.net Thus, a synthetic pathway could involve the initial formation of N-benzylidenecyclopropanamine, followed by a chlorination step to yield the target molecule. However, the direct halogenation of such imines can sometimes lead to mixed products and may not be as clean as the amide-based routes. researchgate.net
Furthermore, palladium-catalyzed cross-coupling reactions have been developed to create aryl cyclopropyl ketones from aryl iodides and tricyclopropylbismuth. thieme.de While not a direct route to the imidoyl chloride, this highlights modern methods for constructing the core aryl-cyclopropyl framework, which could then be elaborated into the target compound through subsequent nitrogen incorporation and chlorination steps.
Catalytic Strategies in Imidoyl Chloride Formation
The development of catalytic methods for the synthesis of imidoyl chlorides is an area of growing interest, aiming to reduce waste and improve efficiency compared to traditional stoichiometric approaches. While the field is still developing, some catalytic systems have been reported.
The use of a catalytic amount of 4-dimethylaminopyridine (DMAP) with phosphorus trichloride (PCl₃) has been shown to be effective for the synthesis of imidoyl chlorides from carboxamides. bohrium.com This suggests that a nucleophilic catalyst can facilitate the reaction, likely by forming a more reactive intermediate with the chlorinating agent.
While not a method for their formation, it is noteworthy that imidoyl chlorides are themselves used as substrates in various catalytic reactions, such as iron-catalyzed cross-coupling with Grignard reagents and palladium-catalyzed cyclocarbonylation. researchgate.netgoogle.com There is also research into the catalytic reduction of imidoyl chlorides to imines using ruthenium catalysts. google.com
Additionally, enantioselective organocatalytic reactions involving imidoyl chlorides have been developed. For example, the substitution of α-cyanoacetates on imidoyl chlorides can be achieved with high enantioselectivity using a quinidine-derived phase-transfer catalyst. rsc.org Although this demonstrates a catalytic reaction of an imidoyl chloride, it underscores the potential for catalytic principles to be applied to this class of compounds. The development of a truly efficient and general catalytic method for the direct conversion of amides to imidoyl chlorides remains a significant goal in synthetic chemistry.
Methodological Advancements and Efficiency Enhancements
For instance, studies on the synthesis of various imidoyl chlorides have reported yields ranging from 56% to 96%. This wide range is often attributed to the electronic effects of substituents on the aromatic ring of the starting benzamide. Electron-withdrawing groups have been observed to influence the reaction yield, a factor that is pertinent to the synthesis of this compound. The cyclopropyl group, while not directly on the benzene ring, can influence the electronic environment of the amide nitrogen, thereby affecting the reactivity of the carbonyl group towards chlorinating agents.
Recent advancements have focused on refining these classical methods to enhance their efficiency and reduce the formation of undesirable byproducts. One area of improvement has been the careful selection and control of the reaction solvent. For example, in the synthesis of structurally related imidoyl chlorides, the use of anhydrous solvents has been shown to improve reaction efficiency and reproducibility. The presence of moisture can lead to the decomposition of the chlorinating agent and the formation of side products, thus diminishing the yield of the desired imidoyl chloride.
Furthermore, the optimization of reaction temperature and time is crucial for maximizing the yield and purity of this compound. While specific data for the synthesis of this exact compound is not extensively detailed in publicly available literature, general principles of imidoyl chloride synthesis suggest that milder reaction conditions are often preferable to prevent degradation of the product.
The table below summarizes hypothetical comparative data for the synthesis of this compound, illustrating how variations in methodology could influence the reaction's efficiency. This data is based on general findings in imidoyl chloride synthesis and serves to highlight key parameters for optimization.
| Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| PCl₅ | Carbon Tetrachloride | 77 (Reflux) | 6 | 75 | 90 |
| PCl₅ | Anhydrous Chloroform | 61 (Reflux) | 4 | 85 | 95 |
| SOCl₂ | Toluene | 111 (Reflux) | 8 | 70 | 88 |
| SOCl₂ with catalytic DMF | Dichloromethane | 40 (Reflux) | 5 | 88 | 97 |
| Oxalyl Chloride | Dichloromethane | 25 (Room Temp) | 3 | 92 | 98 |
Detailed Research Findings:
While specific research dedicated solely to the methodological advancements in this compound synthesis is limited, broader studies on imidoyl chloride formation provide valuable insights. It has been noted that the reaction of N-substituted amides with phosphorus pentachloride can sometimes lead to the formation of nitriles and phosphorus oxychloride as byproducts, complicating the purification process. The choice of a milder chlorinating agent, such as oxalyl chloride or the use of thionyl chloride with a catalytic amount of dimethylformamide (DMF), can often circumvent these side reactions, leading to a cleaner reaction profile and higher isolated yields of the desired product.
The development of catalytic methods for imidoyl chloride synthesis represents a significant potential for future efficiency enhancements. While not yet widely reported for this compound specifically, catalytic approaches in related transformations promise reduced waste, milder reaction conditions, and improved atom economy. Further research in this area is anticipated to lead to more sustainable and efficient synthetic routes for this important chemical intermediate.
Chemical Reactivity and Transformation Pathways of N Cyclopropylbenzenecarbonimidoyl Chloride
Nucleophilic Addition and Substitution Reactions
The imidoyl chloride functional group is analogous to an acyl chloride, rendering the carbon atom of the C=N double bond highly electrophilic and susceptible to attack by nucleophiles. The general mechanism for these reactions is a nucleophilic addition to the carbon-nitrogen double bond, followed by the elimination of the chloride ion, resulting in a substitution product.
Reactions with Oxygen-Centered Nucleophiles
In a related context, the synthesis of 2-oxazolines can be achieved through the reaction of similar structures with β-amino alcohols, where the oxygen of the hydroxyl group acts as the initial nucleophile in an intramolecular cyclization. For instance, the reaction of β-amino alcohols with thionyl chloride can lead to the formation of 1,2,3-oxathiazolidine-2-oxides, highlighting the reactivity of the hydroxyl group in such systems. researchgate.net
Table 1: Representative Reactions with Oxygen-Centered Nucleophiles
| Nucleophile | Product | General Conditions |
|---|---|---|
| Alcohol (R-OH) | N-cyclopropylbenzimidate | Inert solvent, presence of a base (e.g., triethylamine) |
| Phenol (Ar-OH) | N-cyclopropylbenzimidate | Inert solvent, presence of a base (e.g., pyridine) |
Reactions with Nitrogen-Centered Nucleophiles
The reaction of N-cyclopropylbenzenecarbonimidoyl chloride with nitrogen-centered nucleophiles, such as primary and secondary amines, is a well-established method for the synthesis of amidines. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic imidoyl carbon, leading to the formation of a tetrahedral intermediate, which then eliminates a chloride ion to afford the corresponding N,N'-disubstituted or N,N',N'-trisubstituted amidine. organic-chemistry.orgnih.govresearchgate.net
The synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines proceeds through an imine condensation–isoaromatization pathway, showcasing a method for forming new C-N bonds. nih.govnih.gov While not a direct reaction of the title compound, it illustrates the general principle of amine nucleophilicity.
Table 2: Formation of Amidines from Reactions with Nitrogen-Centered Nucleophiles
| Amine | Product | General Conditions |
|---|---|---|
| Primary Amine (R-NH₂) | N-cyclopropyl-N'-alkyl/arylbenzamidine | Inert solvent, often with a base to neutralize HCl |
Reactions with Carbon-Centered Nucleophiles
Reactions of imidoyl chlorides with carbon-centered nucleophiles, such as Grignard reagents and organolithium compounds, provide a route to ketones after hydrolysis of the initially formed imine. The reaction involves the addition of the organometallic reagent to the imidoyl chloride, followed by the elimination of magnesium or lithium salts. The resulting imine can then be hydrolyzed to the corresponding ketone. The use of zinc chloride as a catalyst has been shown to improve the efficiency of Grignard additions to aromatic nitriles, a related reaction. researchgate.net
Table 3: Expected Products from Reactions with Carbon-Centered Nucleophiles
| Nucleophile | Intermediate Product | Final Product (after hydrolysis) |
|---|---|---|
| Grignard Reagent (R-MgX) | Imine | Ketone |
Reactions with Heteroatom-Centered Nucleophiles
This compound can also react with other heteroatom-centered nucleophiles. For instance, reaction with azide (B81097) ions (N₃⁻) can lead to the formation of tetrazoles through a cycloaddition pathway, although direct substitution to form an imidoyl azide is also possible. The azide-alkyne cycloaddition, or "click" chemistry, is a well-known reaction for forming triazoles, and similar reactivity can be expected with the imidoyl chloride functional group. organic-chemistry.orgyoutube.commasterorganicchemistry.com
Cycloaddition Reactions and Pericyclic Processes
The carbon-nitrogen double bond in this compound can participate in cycloaddition reactions. A notable example is the [3+2] cycloaddition with azides to form tetrazoles. This type of reaction is a powerful tool in heterocyclic chemistry. The reaction of azides with alkynes to form 1,2,3-triazoles is a widely used "click" reaction, and analogous reactivity can be anticipated with the C=N bond of the imidoyl chloride. youtube.commdpi.combeilstein-journals.orgnih.gov
Rearrangements and Fragmentation Reactions
The presence of the cyclopropyl (B3062369) group introduces the possibility of unique rearrangement and fragmentation reactions, often triggered by the formation of a cationic or radical center adjacent to the ring. While specific studies on this compound are scarce, related N-cyclopropyl amides and imines are known to undergo ring-opening rearrangements. For example, N-cyclopropyl amides can rearrange to N-(2-chloropropyl)amides or cyclize to form 5-methyl-2-oxazolines under acidic conditions. masterorganicchemistry.com
Thermal rearrangements of cyclopropane (B1198618) derivatives are also known to occur, often proceeding through diradical intermediates. thieme-connect.dersc.org Fragmentation patterns in mass spectrometry of related compounds often show cleavage of the bonds adjacent to a carbonyl group or alpha to an amine, which can provide insights into potential fragmentation pathways under other energetic conditions.
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-cyclopropylbenzimidate |
| 2-Oxazoline |
| 1,2,3-Oxathiazolidine-2-oxide |
| Amidine |
| N,N'-disubstituted amidine |
| N,N',N'-trisubstituted amidine |
| 2-benzyl N-substituted aniline |
| (E)-2-arylidene-3-cyclohexenone |
| Ketone |
| Imine |
| Tetrazole |
| Imidoyl azide |
| 1,2,3-Triazole |
| N-(2-chloropropyl)amide |
| 5-methyl-2-oxazoline |
| Thionyl chloride |
| Triethylamine |
| Pyridine |
| Grignard reagent |
| Organolithium |
| Zinc chloride |
Transition Metal-Catalyzed Transformations of this compound
While specific research on the transition metal-catalyzed transformations of this compound is not extensively documented in publicly available literature, the reactivity of the imidoyl chloride functional group is well-established. This allows for a scientifically grounded projection of its potential transformation pathways based on analogous N-substituted imidoyl chlorides. These reactions are pivotal in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.
The core of these transformations lies in the ability of transition metals, most notably palladium and copper, to catalytically activate the carbon-chlorine bond of the imidoyl chloride. This activation facilitates a variety of cross-coupling reactions, leading to the synthesis of a diverse array of compounds, including substituted imines, ketones (after hydrolysis), and various heterocyclic systems. The general catalytic cycle for such transformations typically involves oxidative addition of the imidoyl chloride to a low-valent transition metal complex, followed by transmetalation with a suitable coupling partner, and concluding with reductive elimination to yield the final product and regenerate the active catalyst.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are workhorses in the realm of cross-coupling chemistry, and imidoyl chlorides are competent electrophiles in these transformations. Several key palladium-catalyzed reactions can be envisaged for this compound.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This would lead to the formation of N-cyclopropyl-substituted ketimines. Subsequent hydrolysis of the resulting imine would provide access to cyclopropyl aryl ketones. The choice of ligand for the palladium catalyst is crucial for achieving high efficiency and can range from phosphines to N-heterocyclic carbenes (NHCs).
Sonogashira Coupling: The Sonogashira coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and typically a copper(I) co-catalyst, would yield N-cyclopropyl-substituted ynimines. These products are valuable intermediates for the synthesis of various nitrogen-containing heterocycles and propargylamines.
Heck-Type Reactions: While less common for imidoyl chlorides compared to aryl halides, Heck-type reactions with alkenes could potentially occur. This would involve the addition of the imidoyl group across the double bond of the alkene, leading to the formation of more complex unsaturated imines.
Carbonylative Couplings: In the presence of carbon monoxide, palladium-catalyzed carbonylative coupling reactions could be employed. For instance, a carbonylative Sonogashira coupling would introduce a carbonyl group between the imidoyl carbon and the alkyne, affording an α,β-alkynyl imine ketone derivative.
Below is a table summarizing the potential palladium-catalyzed cross-coupling reactions of this compound with hypothetical research findings based on analogous systems.
| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product Type | Hypothetical Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | N-cyclopropyl-1,1-diphenylmethanimine | 85 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | N-cyclopropyl-1,3-diphenylprop-2-yn-1-imine | 90 |
| Heck-Type | Styrene | Pd(OAc)₂ / P(o-tol)₃ | NaOAc | DMF | N-cyclopropyl-1,3-diphenylprop-2-en-1-imine | 65 |
| Carbonylative Sonogashira | Phenylacetylene / CO | PdCl₂(dppf) | i-Pr₂NEt | Dioxane | 1-(N-cyclopropyl)-1,4-diphenylbut-3-yne-1,2-dione | 75 |
Copper-Catalyzed Transformations
Copper-catalyzed reactions offer a cost-effective and often complementary approach to palladium-based methodologies. For imidoyl chlorides, copper catalysis is particularly relevant for the formation of carbon-nitrogen and carbon-sulfur bonds.
Ullmann-Type C-N Coupling: this compound could potentially undergo copper-catalyzed coupling with various nitrogen nucleophiles, such as amines, amides, or azoles. This would provide a direct route to substituted amidines, which are important scaffolds in medicinal chemistry.
C-S Coupling: Similarly, coupling with thiols under copper catalysis would lead to the formation of thioimidates. These compounds are versatile intermediates for the synthesis of sulfur-containing heterocycles.
The following table outlines potential copper-catalyzed transformations for this compound based on established reactivity patterns of similar compounds.
| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product Type | Hypothetical Yield (%) |
| Ullmann-Type C-N | Aniline | CuI / L-proline | K₂CO₃ | DMSO | N-cyclopropyl-N'-phenylbenzamidine | 80 |
| C-S Coupling | Thiophenol | Cu₂(OAc)₄ | Cs₂CO₃ | Toluene | S-phenyl N-cyclopropylbenzenecarboximidothioate | 78 |
Mechanistic Investigations of Reactions Involving N Cyclopropylbenzenecarbonimidoyl Chloride
Elucidation of Reaction Pathways and Intermediates
The reaction pathways of N-cyclopropylbenzenecarbonimidoyl chloride are significantly influenced by the presence of the cyclopropyl (B3062369) group, which can participate in unique rearrangements. While direct mechanistic studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from analogous systems, particularly N-cyclopropyl amides.
One of the most pertinent proposed mechanisms involves a ring-opening rearrangement, especially in the presence of a Lewis acid such as aluminum chloride (AlCl₃). researchgate.netrsc.org This pathway is thought to proceed through a "Heine-type" aziridine (B145994) intermediate. The reaction is initiated by the coordination of the Lewis acid to the nitrogen atom of the imidoyl chloride, enhancing the electrophilicity of the imidoyl carbon. This is followed by an intramolecular nucleophilic attack by the cyclopropyl ring, leading to the formation of a transient, strained aziridinium (B1262131) ion intermediate. Subsequent ring-opening of this intermediate by a nucleophile, such as a chloride ion, can lead to the formation of rearranged products.
Proposed "Heine-Type" Rearrangement Pathway:
Activation: The Lewis acid (e.g., AlCl₃) coordinates to the nitrogen atom of this compound.
Intramolecular Cyclization: The activated cyclopropyl group attacks the electrophilic imidoyl carbon, forming a tricyclic aziridinium intermediate.
Nucleophilic Ring-Opening: A nucleophile (e.g., Cl⁻) attacks one of the carbon atoms of the original cyclopropane (B1198618) ring, leading to the opening of the three-membered ring and the formation of a rearranged product, such as an N-(2-chloropropyl)benzimidoyl chloride derivative.
This proposed pathway highlights the dual role of the cyclopropyl group, acting as an internal nucleophile that facilitates a complex rearrangement. The exact nature of the intermediates and the transition states in this process would likely be influenced by the specific reaction conditions and the nature of the nucleophiles present.
Kinetic Studies and Rate-Determining Steps
Detailed kinetic studies on reactions involving this compound are scarce in the available scientific literature. However, based on the proposed mechanistic pathways, several factors can be inferred to influence the reaction rates.
For the Lewis acid-catalyzed ring-opening rearrangement, the rate-determining step is likely to be either the initial coordination of the Lewis acid or the subsequent intramolecular cyclization to form the aziridinium intermediate. The formation of this strained intermediate would likely have a significant activation energy barrier.
Hypothetical Rate Law:
Rate = k [this compound] [Lewis Acid]
Further experimental data would be required to validate this proposed rate law and to determine the specific rate constants and activation parameters for the reaction.
Stereochemical Outcomes and Regioselectivity Analysis
The stereochemistry of reactions involving this compound is a critical aspect, particularly in the context of the ring-opening rearrangement. The formation and subsequent opening of the proposed aziridinium intermediate can have significant stereochemical implications.
If the reaction proceeds through a concerted or a stereospecific ring-opening of the aziridinium intermediate, the stereochemistry of the starting material could be transferred to the product. For instance, if a chiral this compound is used, the reaction could potentially yield an enantiomerically enriched product.
Regioselectivity in the nucleophilic attack on the aziridinium intermediate is another important consideration. The nucleophile could attack either of the two methylene (B1212753) carbons or the methine carbon of the original cyclopropyl ring. The regioselectivity would likely be governed by a combination of steric and electronic factors. Attack at the less sterically hindered carbon is often favored.
For direct nucleophilic substitution at the imidoyl carbon, without the involvement of the cyclopropyl ring, the reaction would likely proceed with retention or inversion of configuration at the carbon, depending on the specific mechanism (e.g., addition-elimination).
Role of Catalysts and Additives in Mechanistic Control
Catalysts and additives can play a pivotal role in controlling the reaction pathways and outcomes of reactions involving this compound.
Lewis Acids: As discussed, Lewis acids like AlCl₃ are proposed to be crucial for initiating the ring-opening rearrangement pathway by activating the imidoyl chloride. researchgate.netrsc.org The choice of Lewis acid can influence the reaction rate and potentially the regioselectivity of the ring-opening. Stronger Lewis acids would be expected to accelerate the reaction but may also lead to lower selectivity.
Nucleophilic Catalysts: In reactions involving direct nucleophilic substitution at the imidoyl carbon, nucleophilic catalysts could be employed to enhance the reaction rate. For example, a catalyst could activate the imidoyl chloride or the incoming nucleophile.
Additives: Additives can also be used to influence the course of the reaction. For instance, the addition of a specific nucleophile could favor a particular reaction pathway over another. The presence of a halide salt could, for example, provide the nucleophile for the ring-opening of the aziridinium intermediate.
Applications in Advanced Organic Synthesis
N-Cyclopropylbenzenecarbonimidoyl Chloride as a Versatile Synthetic Intermediate
This compound is a highly reactive electrophilic species, making it an excellent intermediate for a wide range of chemical reactions. The carbon-chlorine bond in the imidoyl chloride functional group is readily susceptible to nucleophilic attack, allowing for the introduction of various functionalities. This reactivity is the basis for its versatility as a synthetic building block.
The general reactivity of imidoyl chlorides involves the substitution of the chlorine atom by a nucleophile. wikipedia.org This allows for the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. In the case of this compound, this reactivity is harnessed to introduce the N-cyclopropylbenzimidoyl moiety into a target molecule.
Common transformations of imidoyl chlorides that highlight their versatility include:
Reaction with amines: This reaction leads to the formation of amidines, which are important structural motifs in many biologically active compounds. wikipedia.org
Reaction with water: Hydrolysis of imidoyl chlorides yields the corresponding amides. wikipedia.org
Reaction with hydrogen sulfide: This reaction produces thioamides, which are valuable intermediates in heterocyclic synthesis. wikipedia.org
Reaction with alcohols: In the presence of a base, imidoyl chlorides can react with alcohols to form imidates.
Due to its high reactivity, this compound is often generated in situ from the corresponding N-cyclopropylbenzamide using reagents like oxalyl chloride or phosphorus pentachloride and used immediately in the subsequent reaction step. nih.govresearchgate.net This approach avoids the isolation of the often moisture-sensitive imidoyl chloride. researchgate.net
Building Block for Complex N-Cyclopropyl-Substituted Systems
The presence of the N-cyclopropyl group is of particular interest in medicinal chemistry, as this small, strained ring can significantly influence the pharmacological properties of a molecule, such as metabolic stability, potency, and selectivity. This compound serves as a key building block for the introduction of this valuable functionality into more complex molecular scaffolds.
By utilizing the reactivity of the imidoyl chloride, chemists can construct a variety of N-cyclopropyl-substituted systems. For instance, the synthesis of N-cyclopropyl-N'-substituted benzamidines can be readily achieved by reacting this compound with a primary or secondary amine. These amidine derivatives can then be further functionalized or incorporated into larger molecular frameworks.
The general scheme for the synthesis of N-cyclopropyl-substituted amidines is as follows:
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| This compound | Primary/Secondary Amine (R-NH2 or R2NH) | N-cyclopropyl-N'-substituted benzamidine |
The resulting amidines can be key intermediates in the synthesis of various nitrogen-containing heterocycles and other complex organic molecules.
Precursor to Functionalized Heterocyclic Compounds
Imidoyl chlorides are well-established precursors for the synthesis of a diverse range of heterocyclic compounds. uomosul.edu.iq this compound is no exception and can be employed in various cyclization reactions to afford functionalized heterocycles bearing an N-cyclopropyl substituent.
Examples of heterocyclic systems that can be synthesized from imidoyl chlorides include:
Pyrazoles: Reaction with acrylonitrile can lead to the formation of pyrazoline intermediates, which can be further transformed into pyrazoles.
Triazoles: Treatment with hydrazides or sodium azide (B81097) can yield substituted triazoles. uomosul.edu.iq
Tetrazoles: Reaction with sodium azide is a common method for the synthesis of tetrazoles. uomosul.edu.iq
Imidazoles: Cyclization with α-amino ketones or their derivatives can produce imidazoles.
Quinazolines and Benzothiazines: Reactions with appropriately substituted thioamides or other bifunctional nucleophiles can lead to the formation of fused heterocyclic systems like quinazolines and benzothiazines. nih.gov
The ability to construct these heterocyclic rings with a pendant N-cyclopropyl group is of significant value, as these scaffolds are prevalent in many pharmaceuticals and agrochemicals.
Utility in Multicomponent and Cascade Reactions
The high reactivity of this compound makes it a suitable component for multicomponent reactions (MCRs) and cascade reaction sequences. MCRs are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product, incorporating most of the atoms of the starting materials. nih.govresearchgate.net
While specific examples involving this compound in MCRs are not extensively documented, its potential can be inferred from the known reactivity of other imidoyl chlorides. For instance, it could potentially participate in Ugi-type or Passerini-type reactions under specific conditions, leading to the rapid assembly of complex, peptide-like structures bearing an N-cyclopropyl moiety.
Cascade reactions, which involve a series of intramolecular transformations initiated by a single event, also represent a promising area for the application of this reagent. 20.210.105 An initial intermolecular reaction of this compound with a suitably functionalized nucleophile could trigger a cascade of cyclizations and rearrangements, leading to the formation of intricate polycyclic systems in a highly efficient manner. The design of such cascade sequences is a contemporary theme in organic synthesis, aiming to maximize molecular complexity in a minimal number of synthetic steps.
Theoretical and Computational Studies of N Cyclopropylbenzenecarbonimidoyl Chloride Reactivity
Electronic Structure Analysis and Reactivity Predictions
A foundational aspect of understanding the reactivity of N-cyclopropylbenzenecarbonimidoyl chloride involves a detailed analysis of its electronic structure. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for this purpose. Such studies would typically begin with geometry optimization to determine the most stable three-dimensional arrangement of the atoms.
Following optimization, a variety of electronic properties would be calculated to predict the molecule's reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap provides insight into the molecule's kinetic stability and chemical reactivity. A small gap often suggests higher reactivity.
Below is a hypothetical data table illustrating the type of data that would be generated from such a study, based on general knowledge and data from similar compounds.
| Parameter | Hypothetical Value | Interpretation |
| HOMO Energy | -7.5 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 6.3 eV | Indicates moderate kinetic stability. |
| Electrophilicity Index (ω) | 1.8 eV | Suggests a moderate electrophile. |
| Nucleophilicity Index (N) | 2.5 eV | Suggests a moderate nucleophile. |
Computational Modeling of Reaction Energy Profiles and Transition States
To understand the mechanisms of reactions involving this compound, computational modeling of reaction energy profiles is essential. This involves identifying the transition states (TS) connecting reactants to products. The activation energy (ΔE‡), which is the energy difference between the reactants and the transition state, determines the reaction rate.
For a hypothetical reaction, such as the hydrolysis of this compound, computational chemists would model the approach of a water molecule to the imidoyl chloride. By mapping the potential energy surface, the geometry of the transition state can be located. This transition state structure would reveal the key bond-forming and bond-breaking events occurring at the pinnacle of the reaction energy barrier.
A hypothetical reaction energy profile data table is presented below:
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate | -5.8 |
| Transition State 2 | +8.1 |
| Products | -20.4 |
Conformation-Reactivity Relationships and Stereoelectronic Effects
The three-dimensional shape, or conformation, of this compound can significantly influence its reactivity. The relative orientation of the cyclopropyl (B3062369) group, the phenyl ring, and the imidoyl chloride functionality can impact the accessibility of reactive sites and the stability of transition states.
Computational studies would involve a conformational search to identify the various low-energy conformers of the molecule. The reactivity of each conformer could then be assessed. For example, the orientation of the nitrogen lone pair and the alignment of the C-Cl bond's antibonding orbital (σ*C-Cl) could be crucial. Stereoelectronic effects, which describe how the spatial arrangement of orbitals influences reactivity, would be a key focus. nih.gov
The cyclopropyl group, with its bent bonds, can donate electron density to adjacent carbocations or radical centers through conjugation. The orientation of the cyclopropyl ring relative to the imidoyl system could therefore play a significant role in stabilizing or destabilizing reaction intermediates and transition states. A detailed analysis would explore how different conformers affect the overlap of key orbitals involved in a reaction.
In Silico Design for Novel Chemical Transformations
The insights gained from theoretical and computational studies of this compound's reactivity can be leveraged for the in silico design of new chemical transformations. By understanding the molecule's electronic and steric properties, chemists can predict its behavior with a wide range of reactants.
For example, computational screening could be used to identify suitable nucleophiles or electrophiles that would react selectively with this compound. By calculating the activation energies for various potential reaction pathways, the most promising transformations can be identified before any experimental work is undertaken. This approach can accelerate the discovery of new reactions and the synthesis of novel compounds.
Furthermore, computational methods can be used to modify the structure of this compound to tune its reactivity. For instance, the effect of adding electron-donating or electron-withdrawing substituents to the phenyl ring could be systematically investigated to enhance or diminish its electrophilicity or nucleophilicity for a desired application.
Future Research Directions and Emerging Opportunities
Development of Novel Catalytic Systems for Enhanced Reactivity
The reactivity of imidoyl chlorides can be significantly enhanced and controlled through catalysis. Future research should prioritize the development of novel catalytic systems tailored to the specific attributes of N-cyclopropylbenzenecarbonimidoyl chloride.
Transition metal catalysis, particularly with palladium, nickel, and copper, has shown promise in activating imidoyl chlorides for cross-coupling reactions. A key research avenue is the design of catalysts that can accommodate the steric bulk of the N-cyclopropyl group while promoting efficient C-C, C-N, and C-O bond formation. For instance, developing palladium catalysts with bespoke phosphine (B1218219) ligands could enable challenging Sonogashira or Suzuki-Miyaura cross-coupling reactions, which are currently underexplored for this class of compounds.
Furthermore, leveraging the electronic nature of the cyclopropyl (B3062369) group is another promising direction. Catalytic systems that can exploit the σ- and π-character of the cyclopropyl ring could lead to unprecedented reaction pathways. For example, ruthenium-catalyzed reductive coupling reactions could be explored to synthesize novel imines from this compound. google.com
| Catalyst Type | Potential Reaction | Research Goal |
| Palladium(0) with bulky phosphine ligands | Suzuki, Stille, Sonogashira cross-coupling | Synthesis of complex aryl- or vinyl-substituted imines. |
| Nickel(0) complexes | Negishi and Kumada cross-coupling | Formation of C(sp²)-C(sp³) bonds with organozinc or Grignard reagents. |
| Copper(I) catalysts | Ullmann-type C-N and C-O couplings | Synthesis of substituted amidines and imidates. |
| Cationic Ruthenium catalysts | Catalytic reduction | Selective conversion to the corresponding imines under mild conditions. google.com |
Exploration of Asymmetric Transformations
The development of asymmetric transformations involving imidoyl chlorides is a nascent but highly significant field. For this compound, the creation of chiral centers would vastly expand its utility in the synthesis of enantiomerically pure fine chemicals and pharmaceuticals.
One major opportunity lies in the use of chiral catalysts for enantioselective reactions. A quinidine-derived phase-transfer catalyst has been shown to be effective in the enantioselective substitution of α-cyanoacetates on imidoyl chlorides, yielding optically active ketimines. rsc.org This approach could be adapted for this compound, reacting it with various prochiral nucleophiles in the presence of a suitable chiral catalyst to generate products with high enantiomeric excess.
Another avenue involves the development of reactions where a chiral auxiliary is attached to the benzoyl moiety. This auxiliary could direct the stereochemical outcome of subsequent reactions, after which it could be cleaved to yield the desired chiral product. This strategy could be particularly effective for diastereoselective additions to the C=N bond.
Integration with Sustainable Chemistry Methodologies
Modern synthetic chemistry places a strong emphasis on sustainability. Future research on this compound should incorporate green chemistry principles to minimize environmental impact.
A primary focus should be on developing more sustainable synthetic routes to the imidoyl chloride itself. Traditional methods often employ harsh halogenating agents like thionyl chloride or phosgene (B1210022), which generate significant acidic waste. wikipedia.org Research into alternative, milder chlorinating agents or catalytic methods for the conversion of N-cyclopropylbenzamide to the target compound is needed.
The use of greener solvents is another critical area. Exploring the use of bio-based solvents like Cyrene™ could replace conventional toxic solvents such as dichloromethane (B109758) or dimethylformamide. rsc.org Additionally, investigating solvent-free reaction conditions, potentially using mechanochemistry (ball-milling), could dramatically reduce waste and energy consumption. Flow chemistry also presents an opportunity for the safe and efficient on-demand generation and use of this reactive intermediate, minimizing the risks associated with its storage. researchgate.net
| Sustainable Approach | Objective | Potential Benefit |
| Alternative Chlorinating Agents | Replace hazardous reagents like phosgene or PCl₅. | Reduced toxicity and waste generation. |
| Bio-based Solvents | Utilize renewable solvents like Cyrene™. rsc.org | Lower environmental impact and improved safety profile. |
| Flow Chemistry | On-demand synthesis and immediate use. | Enhanced safety, scalability, and process control. |
| Mechanochemistry | Solvent-free reaction conditions. | Elimination of solvent waste and reduced energy usage. |
Unexplored Synthetic Applications and Derivatizations
The true potential of this compound lies in its application as a building block for novel molecular architectures. Its inherent reactivity makes it a versatile precursor for a wide range of compounds. wikipedia.org
A significant opportunity exists in the synthesis of novel heterocyclic compounds. The imidoyl chloride functionality is a precursor to nitrile ylides, which can undergo cycloaddition reactions. rsc.org By reacting this compound with various dipolarophiles, a diverse library of cyclopropyl-containing nitrogen heterocycles, such as imidazoles and pyrimidines, could be constructed. wikipedia.orgrsc.org These scaffolds are of great interest in medicinal chemistry.
Q & A
What are the optimal synthetic routes for N-cyclopropylbenzenecarbonimidoyl chloride, and how can reaction conditions be optimized to improve yield?
Level: Basic
Methodological Answer:
The synthesis typically involves nucleophilic substitution reactions where cyclopropylamine reacts with a benzene carbonimidoyl chloride precursor. Key steps include:
- Reflux conditions : Use a 100 mL round-bottom flask with acetone as a solvent under controlled heating (oil bath, 60–80°C) and magnetic stirring for 12–24 hours .
- Catalyst selection : Anhydrous conditions and catalysts like triethylamine may enhance nucleophilic attack efficiency.
- Workup : Post-reaction filtration (Büchner funnel) and solvent evaporation under reduced pressure yield the crude product, which can be purified via recrystallization.
Validation : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and confirm purity via melting point analysis .
How can researchers resolve spectral data contradictions (e.g., NMR or IR) during structural characterization of this compound?
Level: Advanced
Methodological Answer:
Discrepancies in spectral data often arise from impurities or tautomeric forms. Mitigation strategies include:
- Multi-technique validation : Cross-validate NMR (¹H/¹³C) with FT-IR (amide C=O stretch ~1650 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
- Dynamic effects : For tautomerism, perform variable-temperature NMR to observe shifts in imine/amide proton signals.
- Computational modeling : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra using software like Gaussian .
What analytical methods are recommended for assessing the hydrolytic stability of this compound under varying pH conditions?
Level: Advanced
Methodological Answer:
Hydrolytic stability studies require:
- pH-controlled degradation : Prepare buffer solutions (pH 1–13) and incubate the compound at 25°C/37°C. Monitor degradation kinetics via HPLC (C18 column, UV detection at 254 nm) .
- Quantitative analysis : Use LC-MS to identify degradation products (e.g., cyclopropylamine or benzoic acid derivatives).
- Mechanistic insight : Plot degradation rate vs. pH to determine acid/base-catalyzed pathways .
How can researchers design experiments to probe the reactivity of this compound with nucleophiles in cross-coupling reactions?
Level: Advanced
Methodological Answer:
To study nucleophilic reactivity:
- Substrate screening : Test reactions with amines, thiols, or alkoxides in polar aprotic solvents (DMF, DMSO) under inert atmosphere.
- Kinetic profiling : Use in-situ FT-IR or ¹H NMR to track imidoyl chloride consumption and intermediate formation.
- Computational support : Apply frontier molecular orbital (FMO) theory to predict regioselectivity in nucleophilic attacks .
What strategies are effective for quantifying trace impurities in this compound batches?
Level: Basic
Methodological Answer:
Impurity profiling involves:
- Chromatographic separation : Use HPLC with a photodiode array (PDA) detector and gradient elution (acetonitrile/water + 0.1% TFA) .
- Reference standards : Compare retention times and UV spectra with known impurities (e.g., unreacted cyclopropylamine).
- Limits of quantification (LOQ) : Validate methods per ICH guidelines (e.g., LOQ < 0.1% w/w) .
How can computational chemistry aid in predicting the electronic properties of this compound for reaction design?
Level: Advanced
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute electrostatic potential maps, highlighting electrophilic sites (e.g., imidoyl chloride carbon) .
- Reactivity descriptors : Calculate Fukui indices to predict nucleophilic/electrophilic behavior.
- Solvent effects : Use polarizable continuum models (PCM) to simulate solvent interactions in silico .
What experimental controls are critical when studying the thermal decomposition of this compound?
Level: Basic
Methodological Answer:
- Thermogravimetric analysis (TGA) : Heat samples at 10°C/min under nitrogen to identify decomposition onset temperatures.
- Isothermal studies : Maintain the compound at 100–150°C and analyze evolved gases via GC-MS to detect volatile byproducts (e.g., HCl, cyclopropane derivatives) .
- Blank runs : Compare with inert substrates (e.g., silica) to distinguish compound-specific decomposition from background noise.
How should researchers address discrepancies between experimental and computational data in stability studies?
Level: Advanced
Methodological Answer:
- Error source identification : Check for basis set limitations in DFT (e.g., absence of dispersion corrections) or inadequate solvation models.
- Experimental replication : Repeat stability assays under controlled humidity/temperature to rule out environmental variability.
- Hybrid approaches : Combine molecular dynamics (MD) simulations with experimental kinetic data to refine computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
